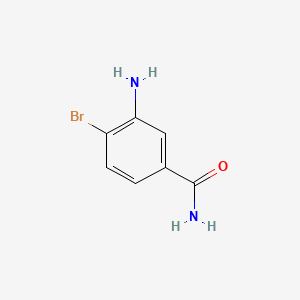

3-Amino-4-bromobenzamide

Descripción

Propiedades

IUPAC Name |

3-amino-4-bromobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQQRVWVDJNYIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-bromobenzamide typically involves the bromination of 3-Aminobenzamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction reactions can convert the compound to its corresponding amine or amide derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products:

- Substituted benzamides

- Nitro or nitroso derivatives

- Coupled aryl or vinyl products

Aplicaciones Científicas De Investigación

3-Amino-4-bromobenzamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

Material Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 3-Amino-4-bromobenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific molecular targets, thereby modulating biological pathways. The presence of the amino and bromine substituents can influence its binding affinity and specificity towards these targets.

Comparación Con Compuestos Similares

- 3-Amino-4-chlorobenzamide

- 3-Amino-4-fluorobenzamide

- 3-Amino-4-iodobenzamide

Comparison:

3-Amino-4-chlorobenzamide: Similar in structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen size and electronegativity.

3-Amino-4-fluorobenzamide: Contains a fluorine atom, which is smaller and more electronegative than bromine, potentially leading to different chemical and biological properties.

3-Amino-4-iodobenzamide: Iodine is larger and less electronegative than bromine, which can affect the compound’s reactivity and interactions with biological targets.

The uniqueness of 3-Amino-4-bromobenzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Actividad Biológica

3-Amino-4-bromobenzamide (ABBA) is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of poly ADP ribose polymerase (PARP). This enzyme plays a crucial role in DNA repair and cellular processes such as transcription control and programmed cell death. The inhibition of PARP by ABBA has implications for enhancing the effectiveness of cancer therapies, especially in tumor cells that rely on DNA repair mechanisms to survive chemotherapeutic agents.

ABBA functions primarily as a PARP inhibitor. By mimicking nicotinamide adenine dinucleotide (NAD+), it competes with this cofactor for binding to the PARP enzyme, effectively blocking its activity. This inhibition leads to reduced DNA repair capabilities in cancer cells, thereby increasing their susceptibility to DNA-damaging agents used in chemotherapy.

Biological Activities

-

Anticancer Activity :

- Studies have shown that ABBA enhances the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage. This was evidenced by increased cell death in tumor models when treated with both ABBA and DNA-damaging agents.

- For instance, in vitro studies demonstrated that ABBA significantly reduced the viability of various cancer cell lines, including breast and ovarian cancer cells, with IC50 values indicating potent activity .

-

Antimicrobial Properties :

- Although primarily studied for its anticancer effects, some derivatives and related compounds have displayed antimicrobial properties. Research indicates that modifications to the benzamide structure can yield compounds with significant activity against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

- These derivatives showed moderate to significant antimicrobial effects, suggesting that structural variations can influence biological activity.

Case Studies

- PARP Inhibition and Cancer Therapy :

- Combination Therapies :

- Research has indicated that combining ABBA with traditional chemotherapeutics leads to synergistic effects, enhancing overall treatment efficacy. The dual approach targets both the cancer cell's ability to proliferate and its DNA repair mechanisms .

Data Table: Biological Activity Summary

Q & A

Basic: What synthetic routes are recommended for preparing 3-Amino-4-bromobenzamide?

Methodological Answer:

this compound can be synthesized via bromination of 3-aminobenzamide using bromine or N-bromosuccinimide (NBS) under controlled acidic conditions (e.g., HBr or H2SO4). A two-step approach may involve:

Amination : Introduce the amino group via nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C).

Bromination : Direct electrophilic substitution at the para position to the amide group, leveraging bromine’s regioselectivity in aromatic systems.

Key considerations: Monitor reaction temperature (typically 0–25°C) to avoid over-bromination. Purify intermediates via recrystallization (ethanol/water) .

Basic: How should researchers characterize the structural identity of this compound?

Methodological Answer:

Combine multiple analytical techniques:

- NMR Spectroscopy : Confirm substitution patterns (¹H NMR: aromatic protons at δ 6.8–7.5 ppm; ¹³C NMR: carbonyl signal at ~168 ppm).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., amide-NH···O interactions) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 229.99 (C7H7BrN2O).

- FT-IR : Identify amino (N-H stretch ~3400 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) groups .

Basic: What solvents and conditions optimize purification of this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water (3:1 v/v) at 60–70°C, achieving >95% purity.

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:3) for polar impurities.

- Melting Point Analysis : Validate purity (expected range: 189–194°C, based on analogous bromobenzamides) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Systematic SAR Studies : Compare substituent effects (e.g., 3-amino vs. 4-bromo) across analogs (e.g., 3-Amino-4-chlorobenzamide vs. bromo derivatives).

- Dose-Response Curves : Replicate assays under standardized conditions (e.g., IC50 in enzyme inhibition).

- Meta-Analysis : Cross-reference datasets from peer-reviewed journals, excluding vendor-reported data (e.g., BenchChem ).

- Statistical Validation : Apply ANOVA or t-tests to assess reproducibility .

Advanced: What strategies enhance the bioactivity of this compound through structural modifications?

Methodological Answer:

- Electron-Withdrawing Groups : Introduce nitro (-NO2) at position 5 to increase electrophilicity (see 4-Amino-3-bromo-5-nitrobenzamide ).

- Hybrid Molecules : Conjugate with heterocycles (e.g., pyridine) via Suzuki-Miyaura coupling .

- Prodrug Design : Mask the amide as a methyl ester for improved membrane permeability .

Advanced: How do electronic effects of the bromo and amino substituents influence reactivity?

Methodological Answer:

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electron density (Bromo: σp = +0.26; Amino: σm = -0.16) .

- X-ray Data : Analyze bond lengths (C-Br: ~1.89 Å; C-N: ~1.35 Å) to assess resonance effects .

- Hammett Plots : Correlate substituent constants with reaction rates (e.g., SNAr substitutions) .

Basic: Which analytical techniques confirm the purity of this compound?

Methodological Answer:

- HPLC : Use a C18 column (acetonitrile/water, 0.1% TFA; retention time ~8.2 min) .

- TLC : Spot on silica with ethyl acetate/hexane (1:1; Rf ≈ 0.4).

- Elemental Analysis : Validate C, H, N, Br content (±0.3% theoretical) .

Advanced: How to design experiments when literature on this compound is limited?

Methodological Answer:

- Analog-Based Inference : Extrapolate from 3-Amino-4-chlorobenzamide or 4-Amino-3-bromobenzoic acid .

- High-Throughput Screening : Test reactivity in diverse conditions (e.g., pH, catalysts).

- Collaborative Validation : Share preliminary data via preprints for peer feedback .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.